Euphorbia factor Ti9
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Overview
Description
Euphorbia factor Ti9 is a diterpenoid compound isolated from the latex of Euphorbia species. It is known for its complex structure and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Euphorbia factor Ti9 involves multiple steps, starting from simpler diterpenoid precursors. The process typically includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations .
Industrial Production Methods
Industrial production of this compound is still in the research phase, with efforts focused on optimizing yield and purity. Methods such as plant extraction and biotechnological approaches are being explored to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Euphorbia factor Ti9 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further modified for specific applications .
Scientific Research Applications
Euphorbia factor Ti9 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying diterpenoid synthesis and reactivity.
Biology: Investigated for its role in plant defense mechanisms and interactions with herbivores and pathogens.
Medicine: Explored for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of Euphorbia factor Ti9 involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by inhibiting topoisomerase II and activating caspase pathways. Additionally, it exhibits anti-inflammatory effects by suppressing the NF-κB signaling pathway .
Comparison with Similar Compounds
Euphorbia factor Ti9 is unique among diterpenoids due to its specific structural features and biological activities. Similar compounds include:
Euphorbia factor L3: Known for its anticancer properties.
Euphorbia factor L2: Exhibits anti-inflammatory and antimicrobial activities.
Ingenol mebutate: Used in the treatment of actinic keratosis
These compounds share some structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
64633-54-1 |
---|---|
Molecular Formula |
C36H46O8 |
Molecular Weight |
606.7 g/mol |
IUPAC Name |
[(1S,6R,10S,13S,14R,15R)-14-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (2Z,4Z,6E,8E,10Z)-tetradeca-2,4,6,8,10-pentaenoate |
InChI |
InChI=1S/C36H46O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-29(39)44-36-30(33(36,5)6)27-20-26(22-37)21-34(41)28(19-23(2)31(34)40)35(27,42)24(3)32(36)43-25(4)38/h9-20,24,27-28,30,32,37,41-42H,7-8,21-22H2,1-6H3/b10-9-,12-11+,14-13+,16-15-,18-17-/t24-,27+,28?,30?,32-,34-,35-,36-/m1/s1 |
InChI Key |
VQGWPWJCHRWDIP-QYLCVVIDSA-N |
Isomeric SMILES |
CCC/C=C\C=C\C=C\C=C/C=C\C(=O)O[C@@]12[C@@H]([C@H]([C@]3([C@H](C1C2(C)C)C=C(C[C@]4(C3C=C(C4=O)C)O)CO)O)C)OC(=O)C |
Canonical SMILES |
CCCC=CC=CC=CC=CC=CC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C)C)O)C=C(C4=O)C)O)CO |
Origin of Product |
United States |
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